(4E)-5-methyl-2-phenyl-4-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation of the furan ring could lead to the formation of furanones, while reduction of the pyrazole ring could yield dihydropyrazoles.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to understand its mechanism of action and potential benefits in medical applications.
Industry
In industry, (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect. The exact pathways involved are still under investigation, but they likely include modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
What sets (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with enhanced properties and functionalities.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-17(19(23)22(20-14)15-7-3-2-4-8-15)13-16-9-10-18(24-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3/b17-13+ |
InChI Key |
QXKBEGVLFBOHNO-GHRIWEEISA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)N3CCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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